molecular formula C15H9F3N2O B11836297 3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one

3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one

Cat. No.: B11836297
M. Wt: 290.24 g/mol
InChI Key: XCIKENYZILUSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient strategies for the preparation of 3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one involves a three-component carbonylative reaction. This method utilizes trifluoroacetimidoyl chlorides and amines in the presence of a palladium catalyst supported on activated carbon fibers . The reaction conditions typically involve the use of a heterogeneous catalyst, which offers higher efficiency and recyclability compared to homogeneous catalytic protocols .

Industrial Production Methods

The industrial production of this compound can be scaled up using the same carbonylative synthesis method. The use of activated carbon fiber-supported palladium catalysts allows for the efficient and sustainable production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to different structural analogs.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is unique due to the presence of both the trifluoromethyl and phenyl groups, which contribute to its enhanced biological activities and potential therapeutic applications. The combination of these functional groups allows for a broader range of interactions with molecular targets, making it a valuable compound for scientific research and drug development .

Properties

Molecular Formula

C15H9F3N2O

Molecular Weight

290.24 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-2-4-8-13(11)20-9-19-12-7-3-1-5-10(12)14(20)21/h1-9H

InChI Key

XCIKENYZILUSKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.